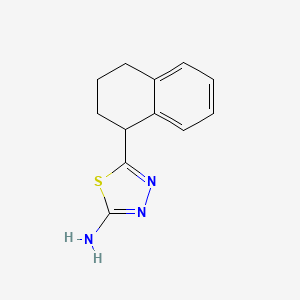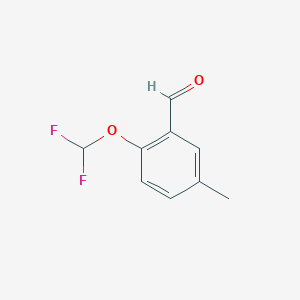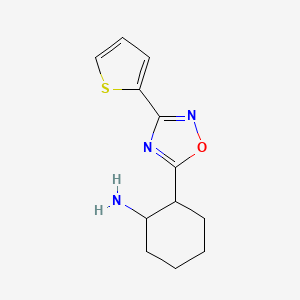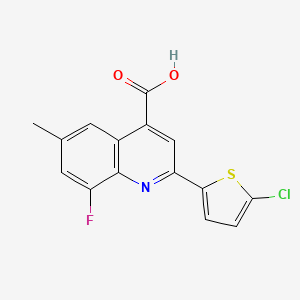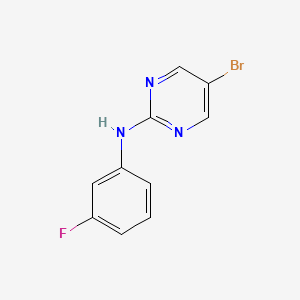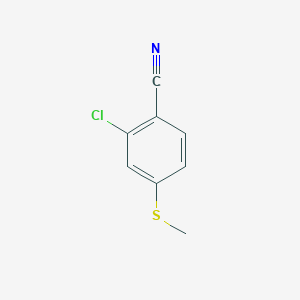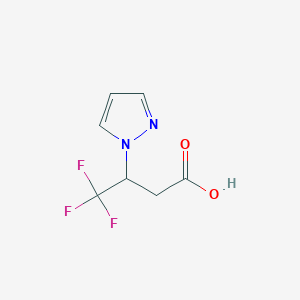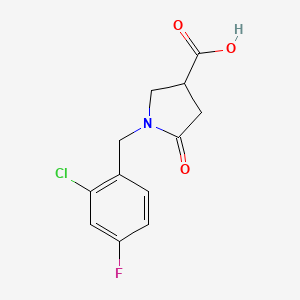
1-(2-クロロ-4-フルオロベンジル)-5-オキソピロリジン-3-カルボン酸
説明
The compound “1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “5-oxo” indicates the presence of a carbonyl group (C=O) on the 5th carbon of the pyrrolidine ring. The “3-carboxylic acid” suggests the presence of a carboxylic acid group (-COOH) on the 3rd carbon of the ring. The “1-(2-Chloro-4-fluorobenzyl)” part indicates a benzyl group (a benzene ring attached to a CH2 group) with chlorine and fluorine substitutions, attached to the 1st carbon of the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the carbonyl, carboxylic acid, and benzyl groups. The chlorine and fluorine substitutions would likely be introduced in a separate step, possibly through electrophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the carbonyl and carboxylic acid groups, and the benzyl group with chlorine and fluorine substitutions. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl and carboxylic acid groups, both of which are polar and can participate in a variety of chemical reactions. The benzyl group might also influence the compound’s reactivity, particularly in reactions involving the aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the carbonyl and carboxylic acid would likely make the compound polar and capable of forming hydrogen bonds. This could influence properties like solubility, melting point, and boiling point .
科学的研究の応用
神経薬理学
神経薬理学において、この化合物は潜在的な治療薬としての有望な特性を示しています。 研究により、この化合物は神経伝達物質のレベルを調節する効果があることが示されており、これはてんかんなどの神経疾患の治療に役立つ可能性があります 。神経ステロイドや神経伝達物質を調節する能力は、神経化学的アンバランスの理解と治療に役立つ可能性があります。
神経科学
神経科学研究は、この化合物の潜在的な神経保護効果から恩恵を受ける可能性があります。 ゼブラフィッシュモデルにおいて、酸化ストレスから保護することが示されており、これは神経変性疾患における一般的な病理学的特徴です 。これは、神経変性と神経保護のメカニズムの研究における潜在的な応用を示唆しています。
薬物動態
吸収、分布、代謝、排泄(ADME)などの化合物の薬物動態特性は、薬物設計を最適化するために研究することができます。 その構造的構成要素は、薬物開発において重要な要素である溶解性と透過性に影響を与える可能性があります .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO3/c13-10-4-9(14)2-1-7(10)5-15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJIRXVDJCKLGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=C(C=C(C=C2)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


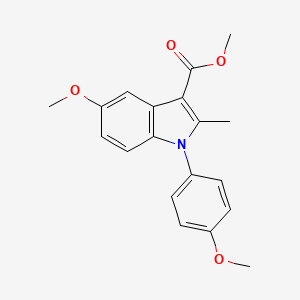
amine](/img/structure/B1454388.png)
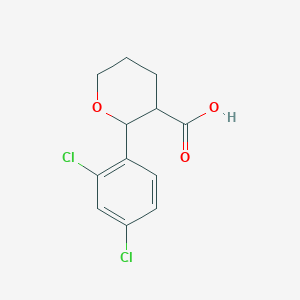
![3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454392.png)

